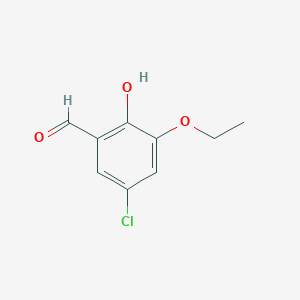

5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethoxy-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-4-7(10)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRAFMVJEYGQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Regioselective Synthesis of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

The regioselective introduction of a chlorine atom onto the benzaldehyde (B42025) scaffold is critical for the synthesis of this compound. The primary challenge lies in directing the halogen to the precise C5 position of the aromatic ring, avoiding the formation of other isomers. This is achieved through the careful selection of precursors and reaction conditions that leverage the electronic and steric properties of the starting material.

Direct Halogenation Approaches (e.g., using N-chlorosuccinimide)

Direct electrophilic halogenation is a primary method for synthesizing chlorinated aromatic compounds. For activated aromatic rings, such as phenols and their derivatives, N-chlorosuccinimide (NCS) is an effective and widely used chlorinating agent. commonorganicchemistry.comisca.meresearchgate.net The synthesis of this compound via this route begins with the precursor 3-ethoxysalicylaldehyde (B1293910).

The aromatic ring of 3-ethoxysalicylaldehyde is highly activated towards electrophilic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and ethoxy (-OC2H5) groups. Both groups are ortho-, para-directing. The C2 position is occupied by the hydroxyl group, C3 by the ethoxy group, and C1 by the aldehyde. The available positions for substitution are C4, C5, and C6.

C4-position: Ortho to the ethoxy group and meta to the hydroxyl and aldehyde groups.

C5-position: Para to the hydroxyl group and meta to the ethoxy and aldehyde groups.

C6-position: Ortho to the hydroxyl and aldehyde groups.

The C5 position is the most electronically favored site for electrophilic attack, being para to the powerful activating hydroxyl group. Therefore, reacting 3-ethoxysalicylaldehyde with N-chlorosuccinimide in a suitable solvent is expected to yield the desired 5-chloro product with high regioselectivity. commonorganicchemistry.com

Derivation from 3-Ethoxysalicylaldehyde Precursors

The synthesis is fundamentally a derivatization of 3-ethoxysalicylaldehyde. sigmaaldrich.comcymitquimica.com This precursor contains the core structural features: the aldehyde, the hydroxyl group, and the ethoxy group at positions 1, 2, and 3, respectively. The inherent directing effects of these substituents are harnessed to guide the incoming electrophile (Cl+) to the C5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorine atom substitutes a hydrogen atom on the benzene (B151609) ring. The stability of the intermediate carbocation (the sigma complex or arenium ion) is greatest when the positive charge can be delocalized by the electron-donating hydroxyl group, which strongly favors substitution at the para position (C5).

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Key parameters to consider include the choice of solvent, reaction temperature, and the molar ratio of reactants. samipubco.comechemcom.com

For the chlorination of 3-ethoxysalicylaldehyde with NCS, a range of aprotic solvents could be employed, with the choice influencing reaction rate and selectivity. The temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they may also lead to undesired side reactions or the formation of isomeric impurities. The stoichiometry of the substrate to NCS is typically maintained close to a 1:1 molar ratio to prevent dichlorination. Methodologies like Design of Experiments (DOE) and Response Surface Methodology (RSM) can be systematically applied to identify the optimal set of conditions, such as a specific temperature and reaction time, to achieve the highest possible yield. samipubco.com

Preparation of Key Halogenated and Ethoxylated Benzaldehyde Analogues

The synthetic principles applied to this compound can be extended to its analogues, such as the corresponding bromo-derivative and other related substituted benzaldehydes.

Synthesis of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde

The synthesis of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde follows a similar electrophilic substitution pathway as its chloro-analogue. nih.gov A common method involves the direct bromination of the 3-ethoxysalicylaldehyde precursor. A highly analogous and well-documented procedure is the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-bromovanillin) from o-vanillin. guidechem.comsigmaaldrich.com In this established synthesis, o-vanillin is treated with liquid bromine in a solvent system of acetic acid and water, with potassium bromide also present. The reaction is heated to achieve a high yield of the 5-bromo product. guidechem.com This method highlights a robust approach that can be directly adapted for the synthesis of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde by substituting o-vanillin with 3-ethoxysalicylaldehyde and using a suitable brominating agent.

Below is a data table summarizing the reaction conditions for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, which serves as a model for its ethoxy counterpart.

Synthetic Routes for Related Substituted Benzaldehydes

A variety of synthetic methods exist for producing substituted benzaldehydes, reflecting the importance of this class of compounds. These routes often involve either the introduction of the aldehyde group onto a pre-substituted benzene ring or the modification of a substituted benzaldehyde.

Reimer-Tiemann Reaction: This reaction introduces a formyl (-CHO) group onto a phenol, typically at the ortho position. For example, 3-Chloro-2-hydroxybenzaldehyde can be synthesized from o-chlorophenol by treating it with chloroform (B151607) (CHCl3) in a strong base. prepchem.com This method is a classic approach for creating hydroxybenzaldehydes from simple phenolic precursors. researchgate.netresearchgate.netlearncbse.in

Chloromethylation: An aldehyde group can be introduced via an intermediate. For instance, 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) is synthesized by reacting salicylaldehyde (B1680747) with paraformaldehyde and concentrated hydrochloric acid. nih.gov The resulting chloromethyl group can then be further transformed if needed.

Nitration: Electrophilic nitration is used to add nitro groups to the aromatic ring. 2-hydroxy-3,5-dinitrobenzaldehyde is prepared by the sequential nitration of salicylaldehyde using a nitrating mixture of concentrated sulfuric and nitric acids. oatext.com

The following table provides an overview of these synthetic routes for related benzaldehydes.

Exploration of Novel Synthetic Pathways and Green Chemistry Principles

The synthesis of this compound, a substituted salicylaldehyde, presents an interesting case for the application of modern synthetic methodologies with a focus on green chemistry. While specific literature on novel synthetic routes for this exact molecule is not abundant, its structure allows for a discussion of potential pathways based on the synthesis of its core components and analogous compounds. The exploration of such pathways involves considering the principles of green chemistry, such as atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes.

A plausible synthetic strategy for this compound involves a multi-step process starting from a suitably substituted phenol. The key transformations would include etherification to introduce the ethoxy group, formylation to add the aldehyde group ortho to the hydroxyl group, and finally, regioselective chlorination. The order of these steps can be varied, and the choice of reagents and catalysts in each step is crucial for aligning the synthesis with green chemistry principles.

One potential precursor is 3-ethoxysalicylaldehyde. The synthesis of this intermediate can be approached through various formylation methods of 2-ethoxyphenol. Traditional methods for formylation, such as the Duff, Reimer-Tiemann, and Gattermann reactions, often suffer from drawbacks like low yields, poor regioselectivity, and the use of harsh or toxic reagents, making them less desirable from a green chemistry standpoint.

More contemporary and greener approaches to ortho-formylation of phenols are being actively researched. One such method involves the use of magnesium chloride and triethylamine (B128534) with paraformaldehyde. This method offers high regioselectivity for the ortho position and avoids the use of more hazardous reagents. Another approach is the use of formamidine (B1211174) acetate (B1210297) and acetic anhydride, which circumvents the need for high temperatures or strong acids and bases.

The final step in a potential synthesis would be the regioselective chlorination of 3-ethoxysalicylaldehyde. The hydroxyl and aldehyde groups on the aromatic ring are ortho, para-directing. To achieve chlorination at the 5-position (para to the hydroxyl group), careful selection of the chlorinating agent and catalyst is necessary. Traditional chlorination often employs elemental chlorine or sulfuryl chloride, which can be hazardous.

Modern approaches to chlorination focus on the use of catalysts to improve selectivity and reduce waste. Organocatalysts have been shown to effectively tune the reactivity of chlorinating agents like sulfuryl chloride, allowing for selective chlorination of diverse aromatic compounds. For instance, the use of specific catalysts can direct the chlorination of phenols to either the ortho or para position with high selectivity. The byproducts of using sulfuryl chloride, sulfur dioxide and hydrogen chloride, can be more easily handled and removed compared to byproducts from other chlorinating agents.

Another green approach to chlorination is the use of sodium chlorate (B79027) and hydrochloric acid in an aqueous medium. This method avoids organic solvents and is cost-effective.

Below is a data table outlining a comparison of potential synthetic steps for the preparation of this compound, evaluated through the lens of green chemistry.

| Step | Traditional Method | Green/Novel Alternative | Green Chemistry Advantages of Alternative |

| Formylation of 2-Ethoxyphenol | Duff Reaction (Hexamethylenetetramine in acid) | MgCl₂, Et₃N, Paraformaldehyde | High ortho-selectivity, milder conditions, avoids strong acids. |

| Reimer-Tiemann Reaction (Chloroform, strong base) | Formamidine acetate, Acetic anhydride | Avoids hazardous chloroform and strong bases, milder conditions. | |

| Chlorination of 3-Ethoxysalicylaldehyde | Elemental Chlorine (Cl₂) | Sulfuryl chloride with organocatalyst | Higher selectivity, gaseous byproducts are easier to handle. |

| NaClO₃/HCl in aqueous medium | Avoids organic solvents, uses readily available and cheaper reagents. |

The development of a truly novel and green synthetic pathway for this compound would likely involve a one-pot or tandem reaction sequence to minimize purification steps and reduce solvent waste. For example, a process where the ortho-formylation is immediately followed by in-situ chlorination without isolation of the intermediate could represent a significant advancement in efficiency and environmental friendliness.

Further research into catalytic systems that can perform multiple transformations in a single pot is a promising avenue for the synthesis of complex substituted aromatics like this compound, aligning with the core tenets of green and sustainable chemistry.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Aldehyde Moiety

The aldehyde group is the most reactive site for nucleophilic addition and related reactions, providing a gateway to a diverse range of molecular architectures.

Condensation Reactions for Schiff Base Formation

The condensation of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. For substituted salicylaldehydes like 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde, this reaction is typically carried out by refluxing the aldehyde with a primary amine in a suitable solvent such as ethanol.

The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. Research on analogous compounds, such as 5-chlorosalicylaldehyde (B124248) and 3-ethoxysalicylaldehyde (B1293910), has demonstrated that they readily undergo condensation with various primary amines, including substituted anilines and aliphatic amines, to form stable Schiff bases. tandfonline.comnih.gov These reactions are often catalyzed by a small amount of acid. The resulting Schiff bases, featuring the 5-chloro-3-ethoxy-2-hydroxyphenyl moiety, are of significant interest in coordination chemistry and materials science.

Table 1: Schiff Base Formation from Substituted Salicylaldehydes

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

| 5-chlorosalicylaldehyde | Primary Amines | Schiff Base | nih.gov |

| 3-ethoxysalicylaldehyde | 2-amino-4-tert-amyl-phenol | Schiff Base Ligand | tandfonline.com |

| 5-chloro-2-hydroxybenzaldehyde | methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Schiff Base | bas.bg |

Reductive Amination for Benzylamine (B48309) Derivatives

Reductive amination, or reductive alkylation, is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org This two-step, one-pot process begins with the formation of an imine (or iminium ion) intermediate from the reaction of the aldehyde with a primary or secondary amine. This intermediate is then immediately reduced to the corresponding amine without being isolated. masterorganicchemistry.comsigmaaldrich.com

For this compound, reaction with an amine under weakly acidic conditions would generate an iminium ion, which is then reduced by a suitable reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com This strategy allows for the controlled synthesis of a wide array of secondary and tertiary benzylamine derivatives.

Table 2: Reagents for Reductive Amination

| Reaction Step | Reagents | Purpose | Reference |

| Imine/Iminium Ion Formation | Primary or Secondary Amine, weak acid (e.g., Acetic Acid) | Forms the C=N bond intermediate | wikipedia.orgsigmaaldrich.com |

| Reduction | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium borohydride (B1222165) (NaBH₄) | Reduces the imine/iminium ion to an amine | masterorganicchemistry.comorganic-chemistry.org |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a common step in organic synthesis to introduce a carboxyl group, which can then be used for further derivatization, such as ester or amide formation.

A variety of oxidizing agents can accomplish this conversion. Strong oxidants like potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions are highly effective. worldresearchersassociations.com A study on the oxidation of the closely related 3-Ethoxy-4-hydroxybenzaldehyde with potassium permanganate under acidic conditions demonstrated its conversion to the corresponding carboxylic acid. researchgate.net Other common reagents for this purpose include Jones reagent (CrO₃ in sulfuric acid) and Tollens' reagent ([Ag(NH₃)₂]⁺), although milder conditions are often preferred to avoid side reactions with other functional groups on the aromatic ring.

Reduction Pathways to Alcohol Derivatives

Conversely, the aldehyde group can be reduced to a primary alcohol. This reaction introduces a hydroxymethyl group, yielding (5-Chloro-3-ethoxy-2-hydroxyphenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for reducing aldehydes and ketones over other functional groups like esters or carboxylic acids. chemicalforums.com Experimental procedures for the reduction of the analogous 3-Ethoxy-4-hydroxybenzaldehyde using sodium borohydride in an aqueous sodium hydroxide (B78521) solution have been well-documented, resulting in the formation of the corresponding benzyl (B1604629) alcohol derivative. chegg.comchegg.com Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent that can be used, although it is less selective than NaBH₄.

Transformations at the Phenolic Hydroxyl and Ethoxy Groups

The phenolic hydroxyl and the ethoxy groups on the aromatic ring also offer opportunities for derivatization, primarily through reactions targeting the oxygen atom.

O-Alkylation and O-Dealkylation Strategies

O-Alkylation: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium carbonate, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkylating agent, such as an alkyl halide, in a Williamson ether synthesis to form a new ether linkage. nih.gov This allows for the introduction of a variety of alkyl or substituted alkyl groups at the 2-position. The ethoxy group is generally stable under these conditions. Regioselectivity can be a concern in molecules with multiple hydroxyl groups; however, in this case, only one such group is present. nih.govresearchgate.net

O-Dealkylation: The cleavage of the ether bond in the ethoxy group is a more challenging transformation, typically requiring harsh conditions. Aryl alkyl ethers can be cleaved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). acsgcipr.org These reagents protonate or coordinate to the ether oxygen, making the alkyl group susceptible to nucleophilic attack by the halide ion. This process would convert the ethoxy group back to a hydroxyl group, yielding a dihydroxybenzaldehyde derivative. Such reactions must be carefully controlled to avoid unwanted side reactions on the sensitive aldehyde and phenolic hydroxyl groups.

Table 3: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Aldehyde | Schiff Base Formation | Primary Amine | Imine |

| Aldehyde | Reductive Amination | Amine, NaBH₃CN | Amine |

| Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Phenolic Hydroxyl | O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Ether |

| Ethoxy Group | O-Dealkylation | HBr, BBr₃ | Hydroxyl |

Chelation and Complexation with Metal Ions

This compound, a substituted salicylaldehyde (B1680747), serves as a versatile precursor for the synthesis of multidentate ligands, most notably Schiff bases. The inherent structure of this aldehyde, featuring a hydroxyl group ortho to an aldehyde function, facilitates the formation of stable coordination complexes with a wide array of metal ions. The primary route to these complexes involves the condensation of the aldehyde with a primary amine to form a Schiff base ligand, which then coordinates with metal ions.

The coordination typically involves the deprotonated phenolic oxygen and the imine nitrogen atom, forming a stable five- or six-membered chelate ring with the metal center. The electronic properties of the metal ion and the steric and electronic effects of the substituents on both the aldehyde and the amine component influence the geometry and stability of the resulting metal complex.

While direct studies on the complexation of this compound are not extensively documented, the behavior of analogous Schiff base complexes derived from substituted salicylaldehydes provides significant insights. Research on Schiff bases from compounds like 5-chloro-2-hydroxybenzaldehyde and other substituted 2-hydroxybenzaldehydes reveals the formation of complexes with transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). science.gov These complexes often exhibit square planar, tetrahedral, or octahedral geometries, depending on the coordination number of the metal ion and the nature of any additional ligands.

For instance, Schiff bases derived from 5-chlorosalicylaldehyde and various amines have been shown to form stable complexes with Cu(II), Ni(II), Co(II), and Zn(II). The resulting complexes often adopt a general formula of [M(L)₂], where L represents the bidentate Schiff base ligand. In some cases, solvent molecules or other co-ligands can also coordinate to the metal center, leading to higher coordination numbers and different geometries.

The table below summarizes the typical characteristics of metal complexes formed with Schiff base ligands derived from analogous 5-chloro-substituted salicylaldehydes.

| Metal Ion | Typical Coordination Geometry | Ligand to Metal Ratio | Potential Co-ligands |

| Copper(II) | Square Planar, Distorted Octahedral | 1:1 or 2:1 | Water, Pyridine |

| Nickel(II) | Square Planar, Tetrahedral, Octahedral | 1:1 or 2:1 | Water, Ammonia |

| Cobalt(II) | Tetrahedral, Octahedral | 1:1 or 2:1 | Water, Chloride |

| Zinc(II) | Tetrahedral | 1:1 or 2:1 | None |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with four functional groups: a hydroxyl group (-OH), an ethoxy group (-OCH₂CH₃), a chloro group (-Cl), and a formyl group (-CHO). The reactivity and regioselectivity of electrophilic aromatic substitution reactions on this ring are governed by the cumulative electronic and steric effects of these substituents.

The hydroxyl and ethoxy groups are potent activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance (+R effect). The chloro group is a deactivating group due to its inductive electron withdrawal (-I effect), but it is also ortho, para-directing because of its lone pairs that can participate in resonance (+R effect). The formyl group is a strong deactivating group and is meta-directing due to its strong electron-withdrawing nature through both inductive and resonance effects (-I and -R effects).

The positions on the aromatic ring are numbered as follows: C1-CHO, C2-OH, C3-OCH₂CH₃, C4-H, C5-Cl, C6-H. The available positions for substitution are C4 and C6.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | C1 | Deactivating (-I, -R) | meta (to C3, C5) |

| -OH | C2 | Activating (+R > -I) | ortho, para (to C3, C6) |

| -OCH₂CH₃ | C3 | Activating (+R > -I) | ortho, para (to C2, C4, C6) |

| -Cl | C5 | Deactivating (-I > +R) | ortho, para (to C4, C6) |

Considering the combined influence of these groups, the most likely position for electrophilic attack is C6. The hydroxyl and ethoxy groups strongly activate the ortho and para positions. The hydroxyl group strongly activates C6, and the ethoxy group also activates C6. The chloro group, being a para-director, also directs to C6. Although the formyl group deactivates the ring, its meta-directing influence is weaker than the combined activating and directing power of the hydroxyl and ethoxy groups.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is expected to predominantly substitute at the C6 position. The significant steric hindrance around C4, being situated between the chloro and ethoxy groups, makes substitution at this position less favorable compared to C6.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to understanding the chemical structure by probing the interactions of the molecule with electromagnetic radiation.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, two aromatic protons, and the ethoxy group's methylene (B1212753) and methyl protons. The aldehydic proton (CHO) signal would appear significantly downfield, typically in the range of 9.8-10.5 ppm. The phenolic OH proton signal is expected between 10.0 and 11.0 ppm, often broadened, and its position is dependent on solvent and concentration. The two aromatic protons on the benzene (B151609) ring would appear as doublets due to coupling with each other, with expected shifts influenced by the electron-withdrawing chloro and aldehyde groups and the electron-donating hydroxyl and ethoxy groups. The ethoxy group would present as a quartet for the methylene protons (-OCH₂-) around 4.1 ppm and a triplet for the methyl protons (-CH₃) around 1.4 ppm.

The ¹³C NMR spectrum would provide signals for all nine unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 190-195 ppm. The aromatic carbons would resonate in the typical 110-160 ppm range, with their specific shifts determined by the attached substituents. The carbon bearing the hydroxyl group (C2) would be shifted downfield, as would the carbon attached to the ethoxy group (C3). The carbon bonded to the chlorine atom (C5) would also show a characteristic downfield shift. The methylene and methyl carbons of the ethoxy group would appear upfield, typically around 64 ppm and 15 ppm, respectively.

| Predicted ¹H NMR Data for 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde | |

|---|---|

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.8 - 10.5 |

| Phenolic (-OH) | 10.0 - 11.0 |

| Aromatic (Ar-H) | ~7.0 - 7.5 |

| Ethoxy (-OCH₂CH₃) | ~4.1 (quartet) |

| Ethoxy (-OCH₂CH₃) | ~1.4 (triplet) |

| Predicted ¹³C NMR Data for this compound | |

|---|---|

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-O, C-Cl) | 110 - 160 |

| Ethoxy (-OCH₂) | ~64 |

| Ethoxy (-CH₃) | ~15 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational modes can be assigned based on data from similar structures like 5-chloro-2-hydroxy-3-methoxybenzaldehyde. nih.gov

A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to intramolecular hydrogen bonding with the adjacent aldehyde group. The sharp, strong absorption band for the C=O stretch of the aldehyde is anticipated around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ethoxy and phenolic groups would be observed in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Predicted IR Absorption Frequencies for this compound | |

|---|---|

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H Stretch (Phenolic) | 3100 - 3400 (broad) |

| C-H Stretch (Aromatic/Aldehyde) | 2850 - 3100 |

| C=O Stretch (Aldehyde) | 1650 - 1680 (strong) |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether/Phenol) | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene ring and the carbonyl group. These transitions typically result in strong absorption bands in the UV region. Additionally, a weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may be observed at a longer wavelength. The presence of the hydroxyl, ethoxy, and chloro substituents on the aromatic ring will influence the exact position and intensity of these absorption maxima.

X-ray Crystallography of this compound and its Derivatives

While a crystal structure for this compound itself is not publicly documented, extensive insights can be gained from the crystallographic analysis of its derivatives and other multi-substituted benzaldehydes. rsc.org These studies reveal common patterns in crystal packing, intermolecular forces, and molecular conformation that are directly applicable. rsc.orgnih.gov

The crystal packing of substituted salicylaldehydes is heavily influenced by a network of intermolecular interactions. rsc.org A dominant feature in the crystal structure of salicylaldehyde (B1680747) derivatives is a strong intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. nih.gov This interaction locks the functional groups into a nearly planar six-membered ring arrangement.

In the solid state, molecules would likely be linked by various weak intermolecular forces. These include C-H···O hydrogen bonds, where the aldehydic or aromatic C-H groups interact with oxygen atoms of neighboring molecules. rsc.orgresearchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. mdpi.com The presence of the chlorine atom may also introduce halogen bonding (C-Cl···O or C-Cl···π) interactions, which further direct the supramolecular assembly. rsc.org These combined interactions consolidate and strengthen the formation of complex molecular assemblies, often leading to layered or herringbone packing motifs. rsc.org

| Expected Intermolecular Interactions in Solid this compound | |

|---|---|

| Interaction Type | Description |

| Intramolecular Hydrogen Bonding | Strong O-H···O bond between the phenolic and aldehyde groups. |

| Intermolecular C-H···O Bonding | Weak hydrogen bonds linking molecules into larger networks. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Halogen Bonding | Potential C-Cl···O or C-Cl···π interactions influencing packing. |

Computational Chemistry and Quantum Chemical Studies

Computational and quantum chemical studies are powerful tools for understanding the intrinsic properties of a molecule at the atomic level. For this compound, these methods provide a detailed picture of its electronic structure, conformational possibilities, and the nature of its intramolecular interactions. This theoretical approach is essential for predicting the molecule's behavior and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Calculations for this compound typically employ a basis set such as 6-311++G(d,p) to provide a balance between accuracy and computational cost. These calculations yield optimized molecular geometries, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).

The distribution of electron density across the molecule is a key aspect revealed by DFT. The electronegative oxygen, chlorine, and nitrogen atoms are expected to have negative Mulliken charges, indicating they are sites of higher electron density. Conversely, most carbon and hydrogen atoms typically exhibit positive charges. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its interactions with other molecules.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insight into the molecule's electronic excitation properties and its propensity to undergo chemical reactions. A smaller energy gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific numerical values from DFT calculations on this compound are not available in the public domain.

Intramolecular interactions play a crucial role in defining the structure and properties of this compound. The presence of both electron-donating (ethoxy, hydroxyl) and electron-withdrawing (chloro, aldehyde) groups facilitates intramolecular charge transfer (ICT). This phenomenon involves the redistribution of electron density from the donor groups to the acceptor groups through the π-conjugated system of the benzene ring. ICT can significantly influence the molecule's optical and electronic properties.

A prominent feature of this molecule is the formation of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the oxygen atom of the aldehyde group at the 1-position. This interaction creates a stable six-membered ring, which significantly impacts the molecule's conformational preference and planarity. The strength and nature of this hydrogen bond can be quantitatively analyzed using computational methods.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the conformational energy landscape of this compound. These calculations help to identify the most stable conformations (global and local minima) and the energy barriers for rotation around single bonds, particularly the C-O bond of the ethoxy group and the C-C bond of the aldehyde group.

The potential energy surface can be scanned by systematically rotating these bonds to map out the different possible conformers and their relative energies. This analysis reveals the flexibility of the molecule and the most probable shapes it will adopt. The intramolecular hydrogen bond is a key factor in stabilizing a planar conformation of the salicylaldehyde core.

Table 2: Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Global Minimum | Data not available |

| Local Minimum 1 | Data not available |

Note: Specific energy values from ab initio calculations on this compound are not available in the public domain.

The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonds and other interactions. In the context of this compound, AIM analysis is particularly useful for quantifying the strength and nature of the intramolecular hydrogen bond.

By locating the bond critical points (BCPs) in the electron density, AIM can determine properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points. For the O-H···O hydrogen bond, the values of these properties at the BCP between the hydrogen and the acceptor oxygen atom indicate the strength of the interaction. A higher electron density at the BCP suggests a stronger bond. The sign of the Laplacian indicates the nature of the interaction, with negative values typical for covalent bonds and positive values for closed-shell interactions like hydrogen bonds.

Table 3: AIM Parameters for Intramolecular Hydrogen Bond

| Parameter | Value |

|---|---|

| Electron Density (ρ) at BCP | Data not available |

Note: Specific numerical values from AIM analysis on this compound are not available in the public domain.

Biological Activity and Mechanistic Investigations Excluding Clinical Applications

Antimicrobial and Anti-Mycobacterial Properties of Derivatives

Derivatives of the 5-chloro-hydroxybenzaldehyde framework, especially Schiff bases and sulfonamides, have been a subject of interest for their potential as antimicrobial agents.

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacteria

Numerous studies have demonstrated the efficacy of these derivatives against a spectrum of pathogenic bacteria. Schiff bases synthesized from 5-chloro-salicylaldehyde have shown notable antibacterial properties. nih.gov For instance, one derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, displayed significant activity against both Gram-positive and Gram-negative bacteria with low Minimum Inhibitory Concentrations (MICs). nih.gov

Sulfonamide-based derivatives have also been evaluated. A series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde scaffold was tested against various bacterial strains. nih.gov One of the most active compounds, a benzamide (B126) derivative, was particularly effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.62 to 31.25 μmol/L. nih.govresearchgate.net However, the efficacy against other tested strains was found to be weaker. nih.govresearchgate.net

| Derivative Type | Compound Name | Bacterial Strain | MIC Value | Source |

|---|---|---|---|---|

| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 µg/mL | nih.gov |

| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 µg/mL | nih.gov |

| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 µg/mL | nih.gov |

| Sulfonamide | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 µmol/L | nih.govresearchgate.net |

| Derivative Type | Compound Name | Mycobacterial Strain | MIC Value | Source |

|---|---|---|---|---|

| Sulfonamide | 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.govresearchgate.net |

| Sulfonamide | Various derivatives | Mycobacterium tuberculosis | Weaker activity | nih.gov |

| Sulfonamide | Various derivatives | Mycobacterium avium | Weaker activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of these derivatives influences their biological activity. For Schiff bases derived from 5-chloro-salicylaldehyde, the nature of the substituent on the imine nitrogen is critical for antimicrobial potency. nih.gov For example, the presence of a 4-fluorobenzyl group was associated with strong broad-spectrum antibacterial activity. nih.gov

In the case of thiosemicarbazone derivatives of benzaldehydes, research has indicated that the antimicrobial activity is sensitive to the substituents on the benzaldehyde (B42025) ring. researchgate.net An increase in alkyl chain length on certain parts of the molecule has been correlated with increased inhibition of M. tuberculosis growth. researchgate.net This suggests that lipophilicity and steric factors play a significant role in the antimycobacterial action of these compounds.

Molecular Interactions with Biological Targets

Understanding how these compounds interact with biological molecules at a cellular level is key to elucidating their mechanism of action.

Mechanisms of Enzyme Inhibition and Protein Interactions

Derivatives of substituted benzaldehydes are known to interact with various biological targets, including enzymes crucial for microbial survival. For instance, phosphodiesterases (PDEs) are a class of enzymes that have been targeted by Schiff base derivatives. nih.gov Inhibition of PDEs can trigger a range of biological effects, and certain bis-Schiff bases have shown potent inhibitory activity against PDE-1 and PDE-3. nih.gov While these studies were not performed on 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde derivatives specifically, they highlight a potential mechanism of action for this class of compounds. The core benzaldehyde structure is often a key component in designing inhibitors for various enzymes, including those involved in cancer pathways like EGFR (Epidermal Growth Factor Receptor). nih.gov

Molecular Docking and Computational Predictions of Binding Affinities

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target protein. Such studies have been performed on related structures to understand their antimicrobial mechanisms.

For example, computational studies on Co(II) Schiff base complexes derived from a related isomer, 3-ethoxy-4-hydroxybenzaldehyde, were conducted to predict their binding to biological targets like DNA gyrase and enzymes involved in fatty acid synthesis (FabZ and FabI). kaust.edu.sa The results of these docking studies suggested a high binding affinity for these targets, which could explain their antibacterial activity. kaust.edu.sa Similarly, docking studies on other derivative series have been used to investigate binding interactions with target enzymes, helping to rationalize their inhibitory potential and corroborate in vitro results. nih.gov These computational approaches are instrumental in understanding the structure-activity relationships and guiding the design of more potent derivatives. nih.gov

Involvement in Biosynthesis of Other Bioactive Compounds (e.g., NF-kB inhibitors)

Currently, there is no scientific literature available that details the direct involvement of this compound as a precursor or intermediate in the biosynthesis of other bioactive compounds, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) inhibitors. Research has not yet established a role for this specific aldehyde in the synthetic pathways of more complex biologically active molecules within this class.

Other In Vitro Biological Activities of Related Scaffolds (e.g., Anticancer activity)

While direct studies on this compound are limited, research into structurally related scaffolds, particularly those containing a 5-chloro indole (B1671886) moiety, has revealed significant in vitro anticancer activity. These related compounds have been investigated for their potential as inhibitors of key proteins involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR).

A series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were designed and synthesized as potential EGFR inhibitors. nih.gov These compounds were evaluated for their antiproliferative effects against a panel of human cancer cell lines.

The antiproliferative activity of these indole-based derivatives was assessed, with several compounds demonstrating potent effects. Notably, compounds 5f and 5g showed significant activity, with GI₅₀ (50% growth inhibition) values of 29 nM and 31 nM, respectively, which were comparable to or better than the reference drug erlotinib (B232) (GI₅₀ = 33 nM). nih.gov

Table 1: Antiproliferative Activity (GI₅₀) of Selected 5-Chloro-Indole Derivatives

| Compound | R Group | GI₅₀ (nM) |

|---|---|---|

| 5d | p-N,N-dimethyl amino | 36 |

| 5f | p-2-methyl pyrrolidin-1-yl | 29 |

| 5g | p-4-morpholin-1-yl | 31 |

| Erlotinib | Reference Drug | 33 |

Mechanistic studies revealed that these compounds exert their anticancer effects by inhibiting both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M), which is associated with resistance to some anticancer therapies. nih.gov Compounds 5f and 5g were particularly effective against the resistant mutant, with IC₅₀ values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively, showing potency equivalent to the reference inhibitor osimertinib. nih.gov

Table 2: EGFR Inhibitory Activity (IC₅₀) of Potent Compounds

| Compound | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) |

|---|---|---|

| 5d | 85 ± 6 | Not Reported |

| 5f | 68 ± 5 | 9.5 ± 2 |

| 5g | 71 ± 5 | 11.9 ± 3 |

| Erlotinib | 80 ± 6 | Not Reported |

| Osimertinib | Not Reported | 8 ± 2 |

Furthermore, the investigation into the mechanism of cell death induced by these compounds indicated the involvement of apoptosis. The most potent derivatives, 5f and 5g , were found to be significant activators of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In a pancreatic cancer cell line (Panc-1), these compounds led to caspase-3 protein levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively, exceeding the levels induced by the reference compound staurosporine. nih.gov

Other related scaffolds, such as 2-phenylbenzimidazoles, have also been synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). researchgate.net Similarly, novel benzofuran-triazole analogues have been synthesized and screened for their in vitro activity against lung (A-549) and cervical (HeLa) cancer cell lines, demonstrating that structural modifications can lead to potent cancer cell growth inhibitors. nih.govresearchgate.net

Applications in Advanced Materials and Supramolecular Chemistry

Precursor for Coordination Compounds and Metal-Organic Frameworks

The utility of a molecule as a precursor for coordination compounds and metal-organic frameworks (MOFs) is contingent upon its ability to act as a ligand, binding to metal centers to form stable, extended structures.

Design of Novel Ligands for Metal Complexation

There is no available scientific literature detailing the design or synthesis of novel ligands for metal complexation that specifically utilize 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde as a starting material. The functional groups present in the molecule—hydroxyl, aldehyde, chloro, and ethoxy groups—theoretically offer potential for modification to create Schiff base or other multidentate ligands. However, no such derivatives or their coordination chemistry have been reported.

Synthesis and Characterization of Heterometallic Complexes

Consistent with the lack of information on its use in ligand design, there are no published studies on the synthesis and characterization of heterometallic complexes derived from this compound. Research in this area would typically involve the reaction of a ligand derived from this compound with two or more different metal ions, followed by structural and property characterization, but such work has not been documented.

Development of Functional Polymeric Materials

The incorporation of specific small molecules into polymer chains can impart unique functionalities, leading to the development of advanced materials.

Incorporation into High-Performance Polymers

A thorough search of academic and patent databases did not yield any instances of this compound being incorporated into the structure of high-performance polymers. Such applications would typically involve the chemical modification of the benzaldehyde (B42025) to allow for its polymerization or grafting onto a polymer backbone, but no such research has been reported.

Synthesis of Responsive and Smart Materials

The synthesis of responsive or "smart" materials, which change their properties in response to external stimuli, often relies on the integration of stimulus-responsive molecular units. There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for or utilized in the creation of such materials.

Design of Chemosensors and Recognition Probes

The design of chemosensors and recognition probes often employs organic molecules that exhibit a detectable change (e.g., in color or fluorescence) upon binding to a specific analyte. While the salicylaldehyde (B1680747) scaffold is a common component in such sensors, there are no specific reports on the application of this compound for this purpose. The specific electronic and steric effects of the chloro and ethoxy substituents on the sensing properties of this molecule have not been explored in any published research.

General principles of supramolecular chemistry suggest that the functional groups present in this compound—namely the chloro, ethoxy, hydroxyl, and aldehyde groups—could potentially participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to the formation of self-assembled architectures. However, without specific experimental data and detailed structural analysis from crystallographic or spectroscopic studies on this compound, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate and informative article.

Further research and experimental investigation are necessary to elucidate the specific behaviors and applications of this compound in the field of advanced materials and supramolecular chemistry.

Q & A

Q. How can researchers optimize the synthesis of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde to improve yield and purity?

Methodological Answer:

- Protective Group Strategies : Use acetyl or methoxy groups to protect reactive hydroxyl groups during synthesis, as seen in analogous compounds like 5-Acetyl-2-methoxybenzaldehyde (handling precautions for intermediates apply) .

- Reaction Conditions : Optimize temperature (e.g., reflux in anhydrous solvents) and catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts alkylation) to direct substituent placement.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC.

Q. Reference Table: Key Reaction Parameters

| Parameter | Recommended Range | Notes |

|---|---|---|

| Temperature | 80–120°C (reflux) | Avoid decomposition |

| Solvent | Dichloromethane or DMF | Anhydrous conditions critical |

| Catalyst | AlCl₃ or H₂SO₄ | Adjust based on substituents |

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹, broad) and aldehyde (≈1680 cm⁻¹) stretches. Compare to 5-Chloro-2-hydroxybenzaldehyde’s IR data for baseline analysis .

- NMR : Use ¹H NMR to resolve substituent effects:

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Ethoxy group: δ 1.3–1.5 ppm (triplet, –CH₂CH₃), δ 4.0–4.2 ppm (quartet, –OCH₂–).

- Aromatic protons: Split patterns depend on substituent positions (e.g., para-chloro causes deshielding).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 200.59 (C₉H₉ClO₃).

Q. Reference Table: Expected NMR Peaks

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (–CHO) | 9.8–10.2 | Singlet |

| Ethoxy (–OCH₂CH₃) | 1.3–1.5 / 4.0–4.2 | Triplet / Quartet |

| Aromatic (ortho to –Cl) | 7.2–7.5 | Doublet |

Advanced Research Questions

Q. How do the electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Substituent Effects :

- Chloro (–Cl) : Strongly deactivating (meta-directing), reduces ring electron density, slowing NAS but favoring electrophilic attack at meta positions.

- Ethoxy (–OCH₂CH₃) : Activating (ortho/para-directing) due to electron-donating resonance. Competes with –Cl’s deactivation.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites. Compare with analogs like 3,5-Dichloro-2-ethoxybenzaldehyde’s reactivity .

Q. Reference Table: Substituent Directing Effects

| Substituent | Electronic Effect | Directing Preference |

|---|---|---|

| –Cl | Deactivating | Meta |

| –OCH₂CH₃ | Activating | Ortho/Para |

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

- Stabilization Techniques :

- Storage : Keep at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Derivatization : Convert aldehyde to stable acetals (e.g., dimethyl acetal) during storage, then regenerate before use .

- pH Control : Avoid strong bases (pH >10) to prevent aldol condensation. Use buffered solutions (pH 5–7) for aqueous work.

- Decomposition Analysis : Monitor via LC-MS for byproducts (e.g., dimerization or oxidation to carboxylic acid).

Q. Reference Table: Stability Under Conditions

| Condition | Stability Rating | Mitigation Strategy |

|---|---|---|

| Strong Acid (pH <2) | Low | Avoid prolonged exposure |

| Mild Base (pH 8–10) | Moderate | Use buffers (e.g., phosphate) |

| Ambient Light | Low | Store in dark/amber containers |

Data Contradictions and Resolution

Q. How should researchers resolve conflicting data on the melting point of this compound analogs?

Methodological Answer:

- Comparative Analysis : Cross-reference analogs like 5-Chloro-2-hydroxybenzaldehyde (mp 98–100°C ) and 3,5-Dichloro-2-ethoxybenzaldehyde (mp 207–209°C ).

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges.

- Crystallography : Obtain single-crystal X-ray data (as done for 5-tert-Butyl-2-hydroxybenzaldehyde derivatives ) to confirm molecular packing and polymorphism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.